Tris(tert-butyldimethylsilyl) phosphite

説明

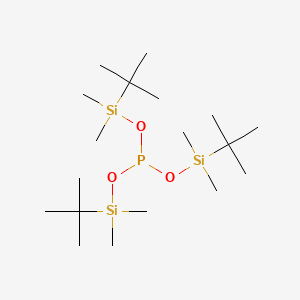

Structure

3D Structure

特性

IUPAC Name |

tris[tert-butyl(dimethyl)silyl] phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H45O3PSi3/c1-16(2,3)23(10,11)19-22(20-24(12,13)17(4,5)6)21-25(14,15)18(7,8)9/h1-15H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHSJBUJMHHQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OP(O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H45O3PSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394358 | |

| Record name | Tris(tert-butyldimethylsilyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85197-27-9 | |

| Record name | Tris(tert-butyldimethylsilyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(tert-butyldimethylsilyl) phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tris Tert Butyldimethylsilyl Phosphite

Direct Silylation Approaches to Phosphorous Acid Derivatives

Direct silylation of phosphorous acid (H₃PO₃) or its derivatives is a common and straightforward approach to obtaining Tris(tert-butyldimethylsilyl) phosphite (B83602). This method leverages the acidic protons of the phosphorus precursor, which can be substituted by silyl (B83357) groups under appropriate conditions.

A primary route to Tris(tert-butyldimethylsilyl) phosphite involves the reaction of phosphorous acid with a suitable silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl). The reaction proceeds through the deprotonation of the P-OH groups of phosphorous acid by a base, typically a tertiary amine like triethylamine (B128534) (Et₃N). The resulting phosphite anion then acts as a nucleophile, attacking the silicon atom of the silyl chloride and displacing the chloride ion. This process is repeated for all three acidic protons to yield the final tris-silylated product. An analogous synthesis for Tris(trimethylsilyl) phosphite involves the silylation of anhydrous phosphorous acid with chlorotrimethylsilane (B32843) and triethylamine. chemicalbook.com

Achieving high preparative yields requires careful optimization of reaction conditions and reagent stoichiometry. In syntheses involving phosphorous acid and a silyl chloride, an excess of both the silylating agent and the base is often employed to drive the reaction to completion and ensure full silylation. The reactants are typically employed in a stoichiometric ratio that favors the formation of the desired product over partially substituted intermediates. nih.gov For related phosphite syntheses, the molar ratio of reactants is critical; for instance, reacting an alkali metal silicon alkoxide with a phosphorus halide is often performed at a 1:1 molar ratio with vigorous stirring. google.com A method for producing high-purity tris(trialkylsilyl) phosphite involves reacting phosphorous acid with hexaalkyldisilazane at temperatures between 100 to 150 °C. google.com

| Parameter | Condition | Rationale | Source |

| Phosphorus Source | Anhydrous Phosphorous Acid | Prevents side reactions and hydrolysis of the product. | chemicalbook.com |

| Silylating Agent | tert-Butyldimethylsilyl chloride; Hexaalkyldisilazane | Provides the tert-butyldimethylsilyl group. | chemicalbook.comgoogle.com |

| Base/Catalyst | Triethylamine | Acts as a proton acceptor and HCl scavenger. | chemicalbook.comnih.gov |

| Stoichiometry | Excess silylating agent and base | Drives the reaction towards the fully silylated product. | chemicalbook.comnih.gov |

| Temperature | 100–160 °C (for hexaalkyldisilazane route) | Controls reaction rate and minimizes side reactions. | google.com |

| Reaction Time | Varies (e.g., 4 to 20 hours) | Dependent on specific reagents, temperature, and scale. | chemicalbook.com |

Ancillary reagents and solvents play a crucial role in the efficiency of the synthesis.

Solvents : The choice of solvent can significantly impact the reaction. Aprotic solvents such as tetrahydrofuran (B95107) (THF), toluene, dimethoxyethane, or mixtures thereof are commonly used. chemicalbook.com These solvents are chosen for their ability to dissolve the reactants and for their appropriate boiling points, which allows for effective temperature control. In some processes, particularly those designed for industrial scale, the reaction can be run without a solvent, although this may introduce challenges such as foaming. google.com A key advantage of using hexaalkyldisilazane as the silylating agent is the ability to perform the synthesis without any separate catalyst or solvent. google.com

Indirect Synthetic Routes and Precursor Chemistry

Beyond the direct silylation of phosphorous acid, indirect routes offer alternative pathways to this compound. One such method involves starting with a different phosphorus precursor, such as phosphorus trichloride (B1173362) (PCl₃). In this approach, PCl₃ is reacted with an alkali metal siloxide, like potassium trimethylsilanolate, in an ether solvent such as THF. google.com This reaction yields the desired phosphite and an inorganic salt (e.g., potassium chloride), which can be removed by filtration. google.com

Another indirect method utilizes hexaalkyldisilazanes (e.g., hexamethyldisilazane) as the silylating agent instead of a silyl chloride. google.com When reacted with phosphorous acid, this precursor generates ammonia (B1221849) as the only byproduct, which can be easily removed. This route is advantageous as it avoids the formation of salt byproducts and can be performed without a solvent, simplifying the workup process. google.com

Advancements in Stereoselective and Chemo-selective Preparations

While this compound is an achiral molecule, the principles of chemoselectivity are highly relevant to its synthesis and applications. Chemoselectivity in this context refers to the preferential reaction of the silylating agent with the P-OH groups of phosphorous acid over other potential reactive sites, or the ability to perform the synthesis without affecting other functional groups in more complex substrates.

A notable example of a chemoselective process is the use of triflic acid in Schmidt reactions to convert aldehydes to nitriles with high efficiency, where the reaction is selective for aldehydes even in the presence of ketone and carboxylic acid groups. organic-chemistry.org Similarly, the synthesis of this compound can be designed for high chemoselectivity. The reaction of phosphorous acid with hexaalkyldisilazane, for example, proceeds cleanly without the need for a catalyst, demonstrating the inherent reactivity between these two functional groups. google.com

While stereoselective synthesis is not applicable to the preparation of the achiral target molecule itself, phosphites are used as reagents in stereoselective transformations. The development of synthetic methods that provide high-purity phosphites is crucial for their successful application in reactions where stereochemical outcomes are critical. korea.ac.krnih.gov

Purification Techniques and Strategies for High-Purity Synthesis

Obtaining high-purity this compound is critical for its use in subsequent chemical transformations. The primary purification technique is vacuum distillation. chemicalbook.com Given its high boiling point, distillation under reduced pressure is necessary to prevent thermal decomposition. The compound typically distills at 82-84 °C under a pressure of 0.2 mmHg. sigmaaldrich.comsigmaaldrich.com

A significant challenge in the synthesis is the formation of the isomeric byproduct, bis(tert-butyldimethylsilyl) hydrogen phosphonate (B1237965). A highly effective strategy for removing this and other impurities involves treating the crude reaction mixture with sodium metal. chemicalbook.comgoogle.com The mixture is heated with sodium, which selectively reacts with the phosphonate byproduct. chemicalbook.com After this treatment, the pure this compound can be isolated by distillation. chemicalbook.comgoogle.com In syntheses where salt byproducts are formed (e.g., triethylammonium (B8662869) chloride or potassium chloride), an initial filtration step is performed prior to distillation. chemicalbook.comgoogle.com A patented process highlights that reacting phosphorous acid with a hexaalkyldisilazane followed by the addition of sodium metal allows for the synthesis of a high-purity compound in a single reaction vessel without an intermediate purification step. google.com

| Property | Value | Source |

| Molecular Formula | C₁₈H₄₅O₃PSi₃ | sigmaaldrich.comuni.lu |

| Molecular Weight | 424.78 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Melting Point | 4-6 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 82-84 °C at 0.2 mmHg | sigmaaldrich.comsigmaaldrich.com |

| Density | 0.907 g/mL at 20 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.445 | sigmaaldrich.com |

| CAS Number | 85197-27-9 | sigmaaldrich.comsigmaaldrich.com |

Reactivity and Mechanistic Investigations of Tris Tert Butyldimethylsilyl Phosphite

Nucleophilic Reactivity and Addition Pathways

The lone pair of electrons on the phosphorus atom in tris(tert-butyldimethylsilyl) phosphite (B83602) imparts significant nucleophilicity, enabling it to react with a variety of electrophilic species. The nature of the electrophile and the reaction conditions dictate the specific reaction pathway, leading to the formation of diverse phosphorus-containing products.

Tris(tert-butyldimethylsilyl) phosphite readily undergoes nucleophilic addition to the electrophilic carbon center of carbonyl compounds and imines. These reactions provide a valuable route for the synthesis of α-hydroxyphosphonates and α-aminophosphonates, respectively.

In the case of carbonyl compounds, the reaction proceeds via a 1,2-adduct formation. When tris(trimethylsilyl) phosphite, a closely related compound, is treated with aldehydes, ketones, or α,β-unsaturated aldehydes at room temperature, the corresponding 1,2-adducts are obtained in high yields (75–94%). researchgate.net Conversely, with α,β-unsaturated ketones, 1,4-adducts are the major products (71–84%). researchgate.net The resulting silylated products can be smoothly hydrolyzed to the corresponding phosphonates by the addition of alcohol or water. researchgate.net The general mechanism involves the nucleophilic attack of the phosphite on the carbonyl carbon, forming a tetrahedral intermediate which is then protonated upon workup to yield the final alcohol product. sigmaaldrich.com The reactivity of aldehydes is generally higher than that of ketones in these nucleophilic addition reactions due to both steric and electronic factors. sigmaaldrich.com

Table 1: Reaction of Tris(trimethylsilyl) phosphite with Carbonyl Compounds researchgate.net

| Carbonyl Compound | Product Type | Yield (%) |

| Aldehydes | 1,2-Adduct | 75-94 |

| Ketones | 1,2-Adduct | 75-94 |

| α,β-Unsaturated Aldehydes | 1,2-Adduct | 75-94 |

| α,β-Unsaturated Ketones | 1,4-Adduct | 71-84 |

| Ethyl crotonate | 1,4-Adduct | 71-84 |

Data based on reactions with tris(trimethylsilyl) phosphite, a close analog of this compound.

This compound reacts with electrophilic halogenating agents, such as N-bromosuccinimide (NBS) and iodine. These reactions are characteristic of trivalent phosphorus compounds and typically result in the formation of a pentavalent phosphorus species.

The reaction with NBS, a common source of electrophilic bromine, is expected to proceed via the initial nucleophilic attack of the phosphorus atom on the bromine atom of NBS. organicchemistrydata.org This would lead to the formation of a phosphonium (B103445) intermediate, which can then undergo further reactions depending on the conditions. While specific studies on the reaction of this compound with NBS are not extensively detailed in the provided search results, the general reactivity pattern of phosphites with NBS suggests an oxidative addition process. organicchemistrydata.orgnih.gov

Similarly, the reaction with iodine is a well-known oxidation reaction for phosphites. The reaction likely proceeds through the formation of an initial charge-transfer complex, followed by the formation of a phosphonium iodide intermediate. This intermediate can then react further, for example, with water or alcohols if present, to yield phosphate (B84403) esters. uni-regensburg.de

This compound can act as an ambident nucleophile, with potential for reaction at either the phosphorus atom (P-alkylation) or one of the oxygen atoms (O-alkylation/silylation). The outcome of the reaction is highly dependent on the nature of the electrophile and the reaction conditions.

In reactions with alkyl halides, the predominant pathway is typically P-alkylation, which is the cornerstone of the Michaelis-Arbuzov reaction. nih.gov This reaction involves the nucleophilic attack of the phosphorus atom on the alkyl halide to form a phosphonium salt intermediate. nih.gov This is followed by the dealkylation of one of the silyl (B83357) groups by the halide anion to yield a phosphonate (B1237965). nih.gov For silyl phosphites like tris(trimethylsilyl)phosphite, the reactivity of alkyl halides is reversed compared to the classic Michaelis-Arbuzov reaction, with the order being RCl > RBr > RI. specialchem.com

The competition between P- and O-alkylation is a key mechanistic aspect. While P-alkylation is generally favored with alkyl halides, the use of different electrophiles or reaction conditions can potentially lead to O-alkylation products. However, specific studies detailing the O-alkylation or O-silylation pathways for this compound were not extensively covered in the provided search results.

Rearrangement and Isomerization Processes

This compound can undergo rearrangement and isomerization reactions, which are fundamental processes in organophosphorus chemistry. These transformations often lead to more stable pentavalent phosphorus compounds.

The most significant rearrangement process for this compound is the Arbuzov-type reaction, which transforms the trivalent phosphite into a pentavalent phosphonate. This reaction, discovered by August Michaelis and extensively explored by Aleksandr Arbuzov, is a widely used method for forming carbon-phosphorus bonds.

The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide. The mechanism is initiated by the SN2 attack of the nucleophilic phosphorus atom on the electrophilic alkyl halide, forming a phosphonium salt intermediate. nih.gov In the second step, the displaced halide anion attacks one of the alkyl groups of the phosphite, leading to the formation of a phosphonate and a new alkyl halide. nih.gov

In the case of silyl phosphites such as this compound, the reaction proceeds similarly. However, as mentioned earlier, the reactivity order of alkyl halides is altered. specialchem.com The reaction of silyl phosphites with alkyl halides provides a powerful tool for the synthesis of various phosphonates. specialchem.com

The phosphorus atom in this compound is a stereocenter. The stereochemical stability of this center is determined by the energy barrier to pyramidal inversion, a process where the molecule "turns inside out" through a planar transition state.

For phosphines, the inversion barrier is significantly higher than for analogous amines, making P-chiral phosphines optically stable at room temperature. The inversion barrier in phosphine (B1218219) (PH3) is approximately 132 kJ/mol, compared to only 24.2 kJ/mol for ammonia (B1221849) (NH3). This difference is attributed to the greater p-character of the bonding orbitals in phosphine, meaning a more significant geometric and electronic reorganization is required to reach the planar transition state.

Hydrolysis, Alcoholysis, and Controlled Cleavage Reactions

The cleavage of the P-O-Si linkage in this compound can be initiated by various nucleophiles, including water (hydrolysis) and alcohols (alcoholysis). The steric bulk of the TBDMS groups plays a crucial role in the kinetics and mechanism of these reactions, generally rendering the compound more resistant to hydrolysis compared to less hindered silyl phosphites like tris(trimethylsilyl) phosphite.

Hydrolysis: The hydrolysis of silyl phosphites is a fundamental reaction that typically proceeds via nucleophilic attack of water on the phosphorus or silicon atom. For this compound, the reaction is generally sluggish under neutral conditions due to the steric shielding of the phosphorus and silicon centers. The initial step of hydrolysis can lead to the formation of bis(tert-butyldimethylsilyl) H-phosphonate and tert-butyldimethylsilanol. Subsequent hydrolysis can further break down the remaining P-O-Si bonds. The rate of hydrolysis is significantly influenced by pH. Under acidic conditions, protonation of the phosphite oxygen can facilitate nucleophilic attack by water. Conversely, under basic conditions, the hydroxide (B78521) ion can act as a more potent nucleophile. While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, studies on analogous sterically hindered phosphites suggest that the bulky substituents decrease the rate of hydrolysis. For instance, phosphites with tert-butyl substituents in the ortho-positions of aryl groups exhibit remarkable stability towards hydrolysis. mdpi.com

Alcoholysis: The reaction of this compound with alcohols results in the cleavage of the P-O-Si bond and the formation of new phosphite esters and tert-butyldimethylsilanol. This transesterification reaction is a valuable method for the synthesis of various phosphites under relatively mild conditions. The reactivity of the alcohol depends on its steric bulk and nucleophilicity. Primary alcohols generally react more readily than secondary or tertiary alcohols. For example, the reaction with a primary alcohol like methanol (B129727) would be expected to proceed more rapidly than with a bulky alcohol like tert-butanol. The reaction can be catalyzed by acids or bases, similar to hydrolysis.

Controlled Cleavage: The selective cleavage of one or two TBDMS groups from this compound allows for the synthesis of functionalized phosphonates and other organophosphorus compounds. This can be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the nucleophile and the reaction temperature. For instance, reaction with one equivalent of an alcohol can lead to the formation of a mixed phosphite. The Si-O bond in silyl ethers can be selectively cleaved under various conditions, and these methods can be adapted for the controlled cleavage of the P-O-Si bonds in this compound. Reagents like fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride) are known to be effective for the cleavage of Si-O bonds and could potentially be used for the controlled deprotection of the silyl groups.

A summary of representative cleavage reactions is presented in the table below.

| Reagent | Product(s) | Conditions |

| Water (H₂O) | Bis(tert-butyldimethylsilyl) H-phosphonate, tert-Butyldimethylsilanol | Neutral, acidic, or basic |

| Methanol (CH₃OH) | Methyl bis(tert-butyldimethylsilyl) phosphite, tert-Butyldimethylsilanol | Typically with catalyst |

| tert-Butanol ((CH₃)₃COH) | tert-Butyl bis(tert-butyldimethylsilyl) phosphite, tert-Butyldimethylsilanol | Slower reaction rate |

Oxidation Pathways and Stability Considerations

The phosphorus(III) center in this compound is susceptible to oxidation to the pentavalent state, forming the corresponding phosphate, Tris(tert-butyldimethylsilyl) phosphate. This oxidation is a common reaction for phosphites and can be achieved using various oxidizing agents.

Oxidation Pathways: Common oxidizing agents such as hydrogen peroxide, organic peroxides, or even molecular oxygen can convert this compound to its phosphate derivative. The reaction with oxygen can be slow at room temperature but is often accelerated by heat or light. The mechanism of oxidation typically involves the attack of the oxidizing agent on the lone pair of electrons of the phosphorus atom. In the context of its use as an antioxidant, the phosphite can react with and neutralize radical species, thereby undergoing oxidation itself. google.com For example, it can scavenge oxygen radicals. mdpi.com

Stability Considerations: The steric bulk of the tert-butyldimethylsilyl groups imparts significant thermal and hydrolytic stability to the molecule compared to less hindered phosphites. uni-muenchen.de This stability is advantageous in applications where the compound is subjected to high temperatures or the presence of moisture. However, like most phosphites, it is sensitive to strong oxidizing agents and acidic conditions which can promote both oxidation and hydrolysis. The compound's stability is a critical factor in its handling, storage, and application, particularly in its role as a stabilizer or antioxidant in polymeric materials where it can be exposed to various environmental stresses.

The following table summarizes the oxidation of this compound.

| Oxidizing Agent | Product | General Observations |

| Oxygen (O₂) | Tris(tert-butyldimethylsilyl) phosphate | Slow at room temperature, accelerated by heat/light |

| Hydrogen Peroxide (H₂O₂) | Tris(tert-butyldimethylsilyl) phosphate | Generally a facile oxidation |

| Organic Peroxides (ROOR) | Tris(tert-butyldimethylsilyl) phosphate | Effective for oxidation |

Fundamental Mechanistic Probes Using Advanced Kinetic and Spectroscopic Techniques

The elucidation of the reaction mechanisms of this compound relies on the application of advanced analytical techniques. Kinetic studies and various spectroscopic methods provide invaluable insights into the reaction pathways, intermediates, and transition states involved in its transformations.

Kinetic Studies: Kinetic investigations of the hydrolysis, alcoholysis, and oxidation reactions of this compound can provide quantitative data on reaction rates and the influence of various parameters such as temperature, concentration, and catalyst. By monitoring the disappearance of the reactant and the appearance of products over time, rate laws can be determined, which in turn helps to propose or validate reaction mechanisms. For instance, pseudo-first-order kinetics can be applied when one reactant, such as water in hydrolysis, is present in large excess. mdpi.com While specific kinetic data for this compound is scarce in the literature, the principles of chemical kinetics are fundamental to understanding its reactivity.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is an exceptionally powerful tool for studying phosphorus-containing compounds. researchgate.netresearchgate.net The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, including its oxidation state and the nature of the substituents. The ³¹P NMR spectrum of this compound exhibits a characteristic signal in the P(III) region. Upon oxidation to the phosphate, this signal shifts significantly to the P(V) region. ¹H and ¹³C NMR spectroscopy are also crucial for characterizing the organic part of the molecule and for following the fate of the tert-butyldimethylsilyl groups during reactions. In-situ NMR studies can be employed to monitor the progress of a reaction in real-time, allowing for the identification of transient intermediates.

Infrared (IR) Spectroscopy: FTIR spectroscopy is useful for identifying functional groups within the molecule. The P-O-Si linkage and the Si-C bonds will have characteristic absorption bands in the IR spectrum. Changes in these bands during a reaction, such as the appearance of P=O stretching vibrations upon oxidation or O-H stretching vibrations upon hydrolysis, provide evidence for the transformation.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and its reaction products. Fragmentation patterns can provide structural information. Techniques like online electrochemical mass spectrometry (OEMS) have been used to study the gas evolution during reactions of analogous silyl phosphites in electrochemical systems, providing mechanistic insights into their decomposition pathways. acs.org

The combination of these advanced techniques allows for a comprehensive understanding of the intricate reactivity of this compound, paving the way for its tailored application in various fields of chemistry.

Applications in Advanced Chemical Synthesis and Catalysis

Role in Oligonucleotide Synthesis, Particularly Ribonucleic Acids (RNA)

The chemical synthesis of RNA is a cornerstone of molecular biology, enabling research into ribozymes, aptamers, and RNA interference (RNAi). The process is considerably more complex than DNA synthesis due to the presence of the 2'-hydroxyl group on the ribose sugar. Tris(tert-butyldimethylsilyl) phosphite (B83602) is a key precursor in preparing the necessary building blocks for this intricate process, specifically those utilizing the tert-butyldimethylsilyl (TBDMS) protecting group.

The predominant method for the automated solid-phase synthesis of RNA is the phosphoramidite (B1245037) approach, a refined version of the phosphite triester method. nih.gov In this multi-step cycle, monomeric ribonucleoside phosphoramidites are sequentially added to a growing oligonucleotide chain anchored to a solid support. nih.gov

The core of this methodology involves the formation of an unstable phosphite triester linkage between the 5'-hydroxyl group of the support-bound nucleotide and the 3'-phosphoramidite of the incoming monomer. nih.govgoogle.com This coupling reaction is activated by a weak acid, such as 1H-tetrazole or its derivatives. umich.edu Following the coupling, the newly formed P(III) phosphite triester is oxidized to a more stable P(V) phosphate (B84403) triester using an oxidizing agent like aqueous iodine or tert-butylhydroperoxide. nih.govmdpi.com This oxidation step stabilizes the internucleotidic bond, preparing the chain for the next cycle of deprotection and coupling. google.com The entire process—deprotection, coupling, capping of unreacted sites, and oxidation—is repeated until the desired RNA sequence is assembled. umich.edu

The success of RNA synthesis hinges on the effective protection of the 2'-hydroxyl group of the ribose sugar. atdbio.com This protection is critical to prevent undesired side reactions, such as chain cleavage and migration of the phosphodiester linkage between the 2' and 3' positions during synthesis. atdbio.com The tert-butyldimethylsilyl (TBDMS or TBS) group is one of the most widely used and reliable protecting groups for this purpose. atdbio.comresearchgate.net

The TBDMS group is introduced onto the 2'-hydroxyl of the ribonucleoside to create the monomer building blocks used in synthesis, known as 2'-O-TBDMS-protected phosphoramidites. nih.govresearchgate.net The choice of the TBDMS group is strategic; it is sufficiently stable to withstand the multiple steps of the synthesis cycle, including the acidic conditions required for removing the 5'-dimethoxytrityl (DMT) group in each cycle. nih.govatdbio.com However, its steric bulk can present a challenge, leading to longer coupling times compared to DNA synthesis to ensure high coupling efficiency. atdbio.com Alternative protecting groups with different steric profiles, such as the triisopropylsilyloxymethyl (TOM) group, have been developed to address this, offering faster coupling kinetics. umich.eduatdbio.com

Table 1: Key Features of the TBDMS Group in RNA Synthesis

| Feature | Description | Scientific Rationale |

| Protection Site | Shields the 2'-hydroxyl group of the ribose sugar. nih.govkulturkaufhaus.de | Prevents 2',5'-phosphodiester bond formation and isomerization of the natural 3',5'-linkage. atdbio.com |

| Chemical Stability | Stable under the acidic conditions used for 5'-DMT group removal and the basic conditions of coupling. nih.govatdbio.com | Ensures the integrity of the protecting group throughout the entire chain assembly process. |

| Steric Hindrance | The bulky nature of the TBDMS group influences reaction kinetics. atdbio.com | Reduces coupling efficiency, necessitating longer reaction times or more potent activators for the phosphoramidite coupling step. atdbio.comkulturkaufhaus.de |

| Deprotection | Can be cleanly removed at the end of the synthesis using a fluoride (B91410) ion source. atdbio.com | Allows for selective removal without damaging the newly synthesized RNA chain. |

A central concept in complex chemical synthesis is "orthogonality," where different classes of protecting groups can be removed under specific conditions without affecting others. acs.org This allows for a stepwise and controlled deprotection sequence. In RNA synthesis, the TBDMS group is part of an orthogonal protection scheme. The 5'-DMT group is acid-labile, the cyanoethyl groups on the phosphate backbone and acyl groups on the nucleobases are base-labile, and the 2'-TBDMS group is fluoride-labile. nih.govumich.edu

After the full-length RNA sequence is assembled, the final deprotection is performed in a stepwise manner. kulturkaufhaus.de First, the oligomer is cleaved from the solid support, and the base- and phosphate-protecting groups are removed, typically using a mixture of aqueous ammonia (B1221849) and methylamine (B109427) or another base. umich.edukulturkaufhaus.de The final step is the removal of the 2'-TBDMS groups from all ribose units. umich.edu This is achieved by treating the oligonucleotide with a fluoride reagent. atdbio.com

Common reagents for desilylation include tetrabutylammonium (B224687) fluoride (TBAF) and triethylamine (B128534) tris(hydrofluoride) (Et3N·3HF or TREAT·HF). umich.eduatdbio.com Et3N·3HF is often preferred as it is considered a more reliable alternative to TBAF, which can be sensitive to water. umich.eduspringernature.com Milder conditions using ammonium (B1175870) fluoride or potassium fluoride have also been developed to ensure the integrity of the RNA chain. nih.gov This orthogonal strategy ensures that the delicate RNA molecule is revealed only after all other protective modifications have been safely removed. acs.org

Table 2: Comparison of Common Reagents for TBDMS Deprotection

| Reagent | Abbreviation | Typical Conditions | Notes |

| Tetrabutylammonium fluoride | TBAF | Anhydrous THF | Historically common; can be sensitive to water, potentially leading to incomplete deprotection or side reactions. umich.edu |

| Triethylamine tris(hydrofluoride) | Et3N·3HF / TREAT·HF | Anhydrous DMSO or THF | A more reliable and widely used alternative to TBAF; less sensitive to trace amounts of water. umich.eduacs.orgspringernature.com |

| Aqueous Methylamine / Et3N·3HF | MA / Et3N·3HF | Two-step process | A significant improvement that shortens overall deprotection time and reduces premature desilylation during base deprotection. umich.edu |

| Ammonium Fluoride | NH4F | Mild conditions | Applicable for deprotecting "RNA only" substrates. nih.gov |

Utility as a Phosphitylating and Phosphonylating Reagent

Beyond its critical role in oligonucleotide synthesis, Tris(tert-butyldimethylsilyl) phosphite serves as a valuable phosphitylating reagent for creating new phosphorus-containing molecules.

This compound is utilized in the Michaelis-Arbuzov reaction to form carbon-phosphorus (C-P) bonds. This classic reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In this context, this compound reacts with alkyl halides to produce phosphonic acid bis(tert-butyldimethylsilyl) esters. sigmaaldrich.com The reaction proceeds via the formation of a quasi-phosphonium intermediate, which then undergoes rearrangement and dealkylation (in this case, desilylation of one of the three silyl (B83357) groups) to yield the stable P(V) phosphonate (B1237965) product. This provides a direct method for creating a robust C-P bond, a fundamental structure in many organophosphorus compounds.

The products of the Michaelis-Arbuzov reaction using this compound—namely phosphonic acid silyl esters—are themselves important and complex organophosphorus scaffolds. sigmaaldrich.com These silyl esters are valuable synthetic intermediates. A key advantage of using the TBDMS derivative over the more common trimethylsilyl (B98337) (TMS) analogue is the increased stability of the resulting TBDMS esters. sigmaaldrich.com These stable phosphonate esters can be isolated and used in further synthetic transformations, allowing for the construction of more elaborate organophosphorus molecules, such as phosphonic acids (after hydrolysis of the silyl esters), or as ligands in catalysis.

Precursor Chemistry for Other Phosphorus-Containing Compounds

The labile nature of the phosphorus-oxygen-silicon (P-O-Si) bonds in this compound makes it a valuable starting material for the synthesis of other important organophosphorus compounds.

This compound is a useful precursor for the synthesis of tertiary phosphines (R₃P). The conversion typically involves the reaction of the silyl phosphite with organometallic reagents, such as organolithium (RLi) or Grignard (RMgX) reagents. In this process, the nucleophilic carbanion from the organometallic reagent attacks the electrophilic phosphorus center, leading to the cleavage of the P-O-Si bond and the formation of a new phosphorus-carbon (P-C) bond. The silyloxy group acts as a good leaving group. This stepwise substitution can be controlled to produce a variety of phosphines.

The synthesis of sterically demanding phosphines, such as tri-tert-butylphosphine, can be challenging due to steric hindrance around the phosphorus atom. jk-sci.comnih.gov Traditional methods often involve the reaction of PCl₃ with bulky Grignard or organolithium reagents, which can sometimes lead to incomplete substitution. nih.govqub.ac.uk The use of silyl phosphites provides an alternative route where the P-O bond cleavage is facilitated by the formation of a stable silyloxide byproduct. While direct examples detailing the use of this compound for this purpose are not extensively documented in dedicated studies, the reactivity pattern is a known pathway in organophosphorus chemistry. Organolithium compounds, in particular, are known to be more reactive than Grignard reagents in reactions with sterically hindered phosphorus chlorides, suggesting their utility in this context as well. nih.govqub.ac.uk

This compound is an effective reagent for the synthesis of phosphonates and phosphinates via a variation of the Michaelis-Arbuzov reaction, often termed the "Silyl-Arbuzov" reaction. nih.govwikipedia.org The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate. jk-sci.comwikipedia.orgorganic-chemistry.orgresearchgate.netyoutube.com

In the silyl variant, the silyl phosphite reacts with an alkyl halide (R-X). The reaction is initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. jk-sci.comwikipedia.org Subsequently, the halide anion attacks one of the silicon atoms, cleaving the O-Si bond and forming a volatile tert-butyldimethylsilyl halide byproduct. This drives the reaction forward to yield the corresponding bis(tert-butyldimethylsilyl) alkylphosphonate. nih.gov A key feature of the Silyl-Arbuzov reaction is that the reactivity of alkyl halides is often reversed compared to the classic reaction, with chlorides being more reactive than bromides and iodides. nih.gov

This methodology provides a powerful tool for creating P-C bonds and accessing a wide range of phosphonate compounds, which are valuable in medicinal chemistry and materials science. nih.govresearchgate.netorganic-chemistry.org

Table 1: Comparison of Classical vs. Silyl-Arbuzov Reaction

| Feature | Classical Michaelis-Arbuzov Reaction | Silyl-Arbuzov Reaction |

|---|---|---|

| Phosphorus Reagent | Trialkyl phosphite, P(OR)₃ | Tris(silyl) phosphite, P(OSiR₃)₃ |

| Key Intermediate | Quasiphosphonium salt, [RP(OR)₃]⁺X⁻ | Silyl-phosphonium salt, [RP(OSiR₃)₃]⁺X⁻ |

| Driving Force | Dealkylation of the intermediate by halide | Desilylation of the intermediate by halide |

| Byproduct | Alkyl halide, R-X | Silyl halide, R₃Si-X |

| Alkyl Halide Reactivity | R-I > R-Br > R-Cl | R-Cl > R-Br > R-I nih.gov |

Applications in Homogeneous Catalysis

The steric and electronic properties of this compound make it an interesting ligand for transition metal-catalyzed reactions.

Phosphites are widely used as ligands in homogeneous catalysis. researchgate.net this compound, with its three bulky tert-butyldimethylsilyl groups, functions as a sterically demanding, electron-withdrawing (π-acceptor) ligand. The size of a ligand is often quantified by its cone angle, and the bulky silyl groups give this phosphite a very large cone angle.

When coordinated to a transition metal center (e.g., rhodium, palladium, nickel), the significant steric bulk of this compound typically results in the formation of complexes with low coordination numbers. nih.gov This is because the bulky ligands occupy a large portion of the space around the metal, preventing other ligands from binding. researchgate.net The formation of coordinatively unsaturated complexes is often beneficial for catalysis, as it creates vacant sites for substrate binding and activation. nih.gov The coordination of phosphite ligands to transition metals like palladium and platinum has been extensively studied, leading to stable complexes. rsc.org The synthesis of such complexes generally involves reacting the phosphite ligand with a suitable metal precursor. mdpi.com

The steric and electronic profile of a phosphite ligand profoundly influences the outcome of catalytic reactions.

In hydroformylation , the addition of a formyl group and a hydrogen atom across a double bond, the choice of ligand is critical for controlling regioselectivity (i.e., the preference for the linear vs. branched aldehyde product). bohrium.com The use of sterically bulky phosphite ligands, such as tris(2,4-di-tert-butylphenyl)phosphite, is a well-established strategy in industrial hydroformylation processes to enhance catalyst activity and stability. researchgate.net For terminal alkenes, bulky ligands tend to favor the formation of the linear aldehyde by sterically disfavoring the transition state that leads to the more crowded branched product. rsc.org A phosphite with an O-tert-butyldimethylsilyl group has been noted to inhibit hydroformylation activity, suggesting that extreme bulk or specific electronic effects can sometimes be detrimental. uni-rostock.de

In asymmetric hydrogenation , the goal is to produce one enantiomer of a chiral product selectively. While this compound itself is achiral, it can be used in catalytic systems where chirality is introduced from another source (e.g., a chiral metal complex or a chiral auxiliary). In such cases, the bulky phosphite would play a crucial role in the diastereomeric transition states, influencing the transfer of chirality and thus the enantioselectivity of the final product. The development of new chiral phosphite ligands is a major area of research for improving enantioselective hydrogenations. nih.govnih.gov

Silyl phosphites, particularly the closely related tris(trimethylsilyl) phosphite (TMSPi), have been extensively investigated as highly effective electrolyte additives in lithium-ion batteries (LIBs). rsc.orgrsc.orgnih.gov They play a crucial role in enhancing battery performance and lifetime, especially in high-voltage and high-temperature applications. worldscientific.comelectrochemsci.org

The primary mechanisms of action for these additives include:

HF Scavenging: Lithium hexafluorophosphate (B91526) (LiPF₆), a common salt in LIB electrolytes, can decompose in the presence of trace amounts of water to produce highly corrosive hydrofluoric acid (HF). rsc.orgresearchgate.net HF attacks the cathode material, leading to transition metal dissolution and capacity fade. Silyl phosphites are excellent HF scavengers, reacting with HF to form stable silicon-fluorine compounds (e.g., trimethylsilyl fluoride) and other byproducts, thereby neutralizing the acid and protecting the electrode materials. rsc.orgresearchgate.netacs.org

Formation of a Protective Cathode Electrolyte Interphase (CEI): Silyl phosphites can be electrochemically oxidized on the cathode surface at high potentials. rsc.orgrsc.org This process forms a stable, thin, and uniform protective layer known as the cathode electrolyte interphase (CEI). rsc.orgresearchgate.net This CEI layer physically separates the cathode from the electrolyte, suppressing further electrolyte decomposition and minimizing parasitic side reactions. worldscientific.comresearchgate.net

Stabilization of the Solid Electrolyte Interphase (SEI) on the Anode: While primarily acting on the cathode, TMSPi has also been shown to improve the stability of the solid electrolyte interphase (SEI) on the graphite (B72142) anode. nih.govelectrochemsci.orgresearchgate.net It does this not by direct reduction, but by reacting with the decomposition products of the electrolyte solvent (like ethylene (B1197577) carbonate), forming a more robust and stable SEI layer. nih.gov This improved SEI reduces impedance growth and enhances cycling stability, particularly at elevated temperatures. electrochemsci.orgresearchgate.net

The multifunctional nature of these silyl phosphite additives—acting as acid scavengers and forming protective films on both electrodes—makes them highly valuable for developing next-generation, high-energy-density lithium-ion batteries. nih.govresearchgate.net

Table 2: Effects of Tris(trimethylsilyl) phosphite (TMSPi) as a Li-ion Battery Electrolyte Additive

| Effect | Observation | Mechanism | References |

|---|---|---|---|

| Improved Cycling Stability | Higher capacity retention over numerous cycles. | Formation of stable CEI and SEI layers, suppression of electrolyte decomposition. | rsc.orgworldscientific.comelectrochemsci.org |

| Enhanced Rate Capability | Better performance at high charge/discharge rates. | Reduced interfacial impedance due to stable protective layers. | worldscientific.com |

| Increased Thermal Stability | Superior performance at elevated temperatures (e.g., 55-60°C). | Suppression of temperature-accelerated side reactions and SEI breakdown. | worldscientific.comelectrochemsci.orgresearchgate.net |

| HF Scavenging | Reduced acidity of the electrolyte and less cathode corrosion. | Chemical reaction with HF to form stable byproducts. | rsc.orgresearchgate.netacs.org |

Spectroscopic and Structural Elucidation Methodologies

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This allows for the determination of its elemental formula from its exact mass. The calculated monoisotopic mass of Tris(tert-butyldimethylsilyl) phosphite (B83602) (C₁₈H₄₅O₃PSi₃) is 424.24142 Da. An HRMS measurement that provides a mass value extremely close to this calculated value serves as definitive confirmation of the compound's elemental composition, distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile or non-volatile compounds. It typically generates protonated molecules [M+H]⁺ or other adducts, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺ adducts, with minimal fragmentation. The detection of these pseudomolecular ions allows for the confident determination of the compound's molecular weight. For Tris(tert-butyldimethylsilyl) phosphite, ESI-MS would be expected to show prominent ions corresponding to these common adducts.

Table 2: Predicted ESI-MS Adducts for this compound (C₁₈H₄₅O₃PSi₃)

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₈H₄₆O₃PSi₃⁺ | 425.24870 |

| [M+NH₄]⁺ | C₁₈H₄₉NO₃PSi₃⁺ | 442.27524 |

| [M+Na]⁺ | C₁₈H₄₅NaO₃PSi₃⁺ | 447.23064 |

Data derived from predicted values.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although a specific crystal structure for this compound is not publicly available, its solid-state structure can be inferred from crystallographic data of analogous organophosphite and organosilyl compounds.

It is anticipated that the central phosphorus atom would adopt a trigonal pyramidal geometry, characteristic of phosphite esters. The P-O bond lengths are expected to be in the range of 1.60-1.65 Å. The Si-O bond lengths would likely be around 1.65-1.70 Å, and the Si-C bond lengths approximately 1.85-1.90 Å. The bulky tert-butyldimethylsilyl groups would significantly influence the molecular packing in the crystal lattice, likely leading to a structure with large intermolecular distances and a relatively low packing efficiency. The steric hindrance of these groups would also dictate the conformation around the P-O-Si linkages.

Table 2: Predicted Crystallographic Parameters for this compound (based on analogous compounds)

| Parameter | Predicted Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| P-O Bond Length | 1.60 - 1.65 Å |

| Si-O Bond Length | 1.65 - 1.70 Å |

| Si-C Bond Length | 1.85 - 1.90 Å |

| O-P-O Bond Angle | 95 - 105° |

| P-O-Si Bond Angle | 120 - 135° |

Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the vibrational spectra would be dominated by absorptions corresponding to the P-O-Si linkages and the tert-butyldimethylsilyl groups.

The most characteristic vibrations would be the P-O-Si asymmetric and symmetric stretching modes. The asymmetric stretch is typically observed in the region of 1000-1100 cm⁻¹ and is usually a strong and broad absorption in the IR spectrum. The symmetric stretch would appear at a lower frequency, likely in the 700-800 cm⁻¹ range.

The tert-butyldimethylsilyl groups would give rise to several characteristic bands. The Si-C stretching vibrations are expected in the 750-850 cm⁻¹ region. The C-H stretching vibrations of the methyl and tert-butyl groups would be observed in the 2850-3000 cm⁻¹ range. Additionally, characteristic bending vibrations for the methyl and tert-butyl groups would be present in the 1200-1500 cm⁻¹ region.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| P-O-Si | Asymmetric Stretch | 1000 - 1100 | Strong, Broad |

| P-O-Si | Symmetric Stretch | 700 - 800 | Medium |

| Si-C | Stretch | 750 - 850 | Medium to Strong |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Strong |

| CH₃ | Bending | ~1460 | Medium |

| C(CH₃)₃ | Bending | ~1370 | Medium |

| Si(CH₃)₂ | Rocking | ~840 | Strong |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Bonding

The electronic structure of Tris(tert-butyldimethylsilyl) phosphite (B83602) is central to its reactivity. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to model its molecular orbitals, charge distribution, and bonding characteristics. acs.org

Calculations on analogous phosphite esters reveal that the phosphorus(III) center possesses a lone pair of electrons, making the molecule a potent nucleophile and a Lewis base capable of forming coordination complexes with metal ions. wikipedia.org The geometry at the phosphorus atom is typically pyramidal. The three bulky tert-butyldimethylsilyl (TBDMS) groups are connected to the phosphorus atom via oxygen bridges. DFT calculations, often using functionals like B3LYP or ωB97XD with basis sets such as 6-31G(d,p) or def2-TZVP, can precisely determine bond lengths, bond angles, and dihedral angles. bris.ac.uk

The electronic properties are significantly influenced by the interplay between the oxygen atoms and the silicon atoms of the TBDMS groups. The electronegative oxygen atoms withdraw electron density from the phosphorus center, while the silyl (B83357) groups, in turn, influence the P-O bond. Computational methods can quantify these effects through analysis of the Highest Occupied Molecular Orbital (HOMO), which is typically localized on the phosphorus lone pair, and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the compound's nucleophilicity, while the HOMO-LUMO gap provides insight into its chemical stability.

Table 1: Representative Calculated Electronic Properties for Phosphite Ligands This table illustrates typical electronic descriptors calculated for phosphite ligands using DFT. The values for Tris(tert-butyldimethylsilyl) phosphite are hypothetical, based on trends observed for sterically demanding and electron-rich phosphites.

| Ligand | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Methodology Note |

|---|---|---|---|---|

| Trimethyl phosphite, P(OMe)₃ | -9.8 | 1.5 | 11.3 | Illustrative value |

| Triphenyl phosphite, P(OPh)₃ | -9.1 | -0.5 | 8.6 | Illustrative value |

| This compound | -8.5 | 1.8 | 10.3 | Hypothetical value |

Prediction and Elucidation of Reaction Mechanisms (e.g., Transition State Analysis)

Computational chemistry is indispensable for mapping the reaction pathways of this compound. A key transformation for silyl phosphites is the Michaelis-Arbuzov reaction, where the phosphite reacts with an alkyl halide to form a phosphonate (B1237965). nih.govorganic-chemistry.org Theoretical studies can elucidate the detailed mechanism of this and other reactions.

Using Transition State Theory (TST), chemists can model the entire reaction coordinate from reactants to products. wikipedia.orglibretexts.org This involves locating and characterizing the structures of all intermediates and, crucially, the transition states (TS) that connect them. github.ionih.gov A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. github.io

For instance, in the Silyl-Arbuzov reaction of this compound with an alkyl halide (R-X), the mechanism involves the nucleophilic attack of the phosphorus atom on the alkyl halide. nih.gov Computational modeling can distinguish between different possible mechanistic steps, such as a concerted process or a stepwise pathway involving a phosphonium (B103445) intermediate. chemrxiv.orgresearchgate.net By calculating the Gibbs free energy of activation (ΔG‡) for each potential pathway, the most favorable route can be identified. nih.gov Studies on related silyl phosphite reactions show that these computational models can accurately predict reaction outcomes and selectivity, such as in the Perkow reaction versus the Michaelis-Arbuzov reaction. researchgate.netacs.org In a reaction involving a silyl phosphite, the transition state for the rate-determining step was located, revealing noncovalent interactions that dictate the stereochemical outcome. acs.org

Conformational Analysis and Steric Effects of Silyl Groups

The three-dimensional structure and conformational flexibility of this compound are dominated by the immense steric bulk of the three tert-butyldimethylsilyl (TBDMS) groups. Conformational analysis, performed using molecular mechanics or DFT, is used to identify the lowest energy arrangements of these groups. kuleuven.bersc.org The rotation around the P-O and O-Si bonds leads to a complex potential energy surface with multiple local minima.

The steric hindrance is a defining feature of this ligand and can be quantified using several computed descriptors. acs.orgnih.gov Two of the most common are the Tolman cone angle (θ) and the percent buried volume (%Vbur).

Tolman Cone Angle (θ): This parameter measures the solid angle occupied by a ligand when it is bound to a metal center (typically with a standard M-P bond length of 2.28 Å). units.it

Percent Buried Volume (%Vbur): This descriptor calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. It provides a more comprehensive measure of a ligand's steric profile than the cone angle. nih.gov

The TBDMS groups are significantly larger than methyl or even phenyl groups, leading to an exceptionally large steric footprint. This bulk can be advantageous in catalysis, where it can create a specific coordination environment around a metal center, promoting certain reaction pathways or enhancing selectivity. nih.gov However, excessive bulk can also hinder catalyst activity by preventing substrate binding. Computational analysis allows for a precise quantification of these steric effects. researchgate.net

Table 2: Comparison of Steric Parameters for Common Phosphite Ligands This interactive table compares the calculated steric parameters for several phosphite ligands. The values for this compound are estimated to be very high, reflecting its significant steric bulk.

| Ligand | Tolman Cone Angle (θ) in degrees | Percent Buried Volume (%Vbur) |

|---|---|---|

| P(OMe)₃ | 107 | 28.5 |

| P(OPh)₃ | 128 | 34.7 |

| P(O-iPr)₃ | 130 | 35.1 |

| This compound | >180 (est.) | >45 (est.) |

Thermodynamic and Kinetic Modeling of Key Transformations

Thermodynamic and kinetic modeling provides quantitative predictions of reaction feasibility and rates. For key transformations involving this compound, such as hydrolysis or alcoholysis, computational models can determine important parameters. acs.org

Thermodynamic Modeling: By calculating the standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) for a reaction, its spontaneity and equilibrium position can be predicted. nih.gov For example, the hydrolysis of the P-O bonds in phosphites is generally thermodynamically favorable. nih.govnih.gov

Table 3: Example of Calculated Thermodynamic and Kinetic Data for a Model Reaction This table shows representative data that could be generated for the first step of a hypothetical Silyl-Arbuzov reaction involving a phosphite.

| Parameter | Value (Gas Phase) | Value (in THF) | Description |

|---|---|---|---|

| ΔH° (kcal/mol) | -15.2 | -18.5 | Enthalpy of Reaction |

| ΔG° (kcal/mol) | -10.8 | -13.1 | Gibbs Free Energy of Reaction |

| Ea (kcal/mol) | 22.5 | 19.7 | Activation Energy |

| ΔG‡ (kcal/mol) | 21.9 | 18.8 | Gibbs Free Energy of Activation |

Design Principles for Novel Silyl Phosphite Derivatives Based on Computational Insights

The ultimate goal of many computational studies is to guide the rational design of new molecules with enhanced properties. For this compound, computational insights can establish design principles for novel derivatives tailored for specific applications, particularly as ligands in homogeneous catalysis. nih.govacs.org

The process begins by establishing a relationship between computed properties (descriptors) and experimental performance. By systematically varying the structure of the silyl phosphite ligand in silico—for example, by replacing the tert-butyl groups with other alkyl or aryl substituents—a library of virtual derivatives can be created. rsc.org

For each derivative, key electronic and steric descriptors (e.g., HOMO energy, %Vbur) are calculated. These descriptors can then be used in Quantitative Structure-Activity Relationship (QSAR) models to predict the performance of the ligand in a target catalytic reaction. acs.org This in silico screening approach allows for the rapid and cost-effective evaluation of a vast chemical space, identifying a small number of promising candidates for laboratory synthesis and testing. rsc.org

For example, if a catalytic reaction requires a less bulky but still very electron-donating ligand, the model might predict that replacing one TBDMS group with a smaller triisopropylsilyl (TIPS) group would achieve the desired balance. This predictive power accelerates the discovery of next-generation ligands and catalysts, moving beyond trial-and-error experimentation toward a truly design-oriented approach.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of organophosphorus compounds is undergoing a transformation driven by the principles of green and sustainable chemistry. nih.govacs.orgtcichemicals.com Traditional methods for preparing silyl (B83357) phosphites often involve phosphorus trichloride (B1173362) or phosphorous acid with a silyl chloride and a stoichiometric amount of a base like triethylamine (B128534), which generates significant salt waste. Future research is focused on developing more atom-economical and environmentally benign pathways.

Emerging strategies in the broader field of phosphite (B83602) synthesis that could be applied to Tris(tert-butyldimethylsilyl) phosphite include:

Catalytic Approaches: The use of catalysts, such as zinc complexes, has proven highly efficient for the synthesis of phosphite diesters, offering high selectivity with minimal byproducts. organic-chemistry.orgpsu.edu Adapting such catalytic systems for the tris-silylation of phosphorous acid could significantly reduce waste and improve efficiency.

Solvent-Free Synthesis: Industrial processes for other bulky phosphites, such as tris(2,4-di-tert-butylphenyl)phosphite, have been developed to run without solvents at elevated temperatures. acs.orguni-regensburg.depsu.edu These processes maximize reactor volume and eliminate the energy-intensive steps of solvent heating, removal, and recycling.

Novel Reagent Strategies: The development of new phosphorylating and silylating agents that avoid the use of halide-based reagents is a key area of interest. nih.gov For instance, processes that utilize transesterification or reactions with silylamides could offer alternative, cleaner routes to the final product. Research into silylphosphide synthons also aims to replace hazardous starting materials like white phosphorus with more sustainable alternatives. researchgate.net

Expansion of Catalytic Applications in Fine Chemical Synthesis

Phosphite esters are exceptionally versatile ligands in homogeneous catalysis, allowing for the fine-tuning of a metal center's electronic and steric properties to control catalytic activity and selectivity. rsc.orgresearchgate.net While phosphines have been more common, phosphites are gaining traction due to their ease of synthesis and modification. rsc.org this compound, with its bulky TBDMS groups, is an intriguing but underexplored ligand candidate.

Future research is likely to focus on harnessing its unique properties in catalysis:

Bulky Ligand for Cross-Coupling: The large steric footprint of P(OTBDMS)₃ is comparable to that of highly effective bulky phosphine (B1218219) and phosphite ligands used in cross-coupling reactions. tcichemicals.com For example, the related bulky ligand tris(2,4-di-tert-butylphenyl) phosphite forms an exceptionally active and stable orthopalladated catalyst for Suzuki and Stille reactions, achieving unprecedented turnover numbers. By analogy, P(OTBDMS)₃ could serve as a precursor to highly active catalysts for challenging C-C and C-heteroatom bond formations, particularly with less reactive substrates like aryl chlorides.

Controlling Catalyst Activity: Tris(triorganosilyl)phosphites have been successfully used as ligands to control the catalytic activity of platinum complexes in the hydrosilylation curing of silicone rubber. These ligands complex with the platinum catalyst to inhibit its activity at room temperature, extending the pot-life of the silicone formulation, while allowing for rapid curing at elevated temperatures. This demonstrates a direct application for this class of ligands in controlled polymerization and materials science.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of silyl phosphites is most famously characterized by their reactions with carbonyl compounds, which can proceed via two main pathways depending on the substrate.

Michaelis-Arbuzov and Perkow Reactions: In reactions with aldehydes and ketones, tris(trimethylsilyl) phosphite, a close analogue, readily forms 1,2-adducts. researchgate.net These reactions, upon hydrolysis, yield α-hydroxyphosphonates. With α,β-unsaturated ketones, the reaction proceeds via a 1,4-conjugate addition. This established reactivity provides a powerful tool for the synthesis of various phosphonate (B1237965) compounds under mild conditions. The mechanism of related transformations, such as the Perkow reaction with α-halo carbonyl compounds, has been elucidated through studies with silyl phosphites.

Electrochemical Reactivity as a Scavenger: A truly novel area of reactivity has emerged from materials science, where silyl phosphites are used as electrolyte additives in lithium-ion batteries. In this environment, they exhibit unprecedented reactivity as chemical scavengers. For example, tris(trimethylsilyl) phosphite readily reacts with and neutralizes hydrogen fluoride (B91410) (HF), a highly detrimental species that forms from the decomposition of the LiPF₆ salt and contributes to battery degradation. rsc.org This specific reactivity, driven by the formation of strong Si-F and P=O bonds, is not a typical synthetic transformation but represents a critical function that extends battery lifetime.

Integration into Advanced Materials Science and Nanotechnology

The unique chemical properties of silyl phosphites, particularly their reactivity and ability to serve as precursors to phosphorus-containing moieties, make them highly promising for advanced materials applications.

Electrolyte Additives for High-Voltage Batteries: The most significant emerging application is the use of silyl phosphites as electrolyte additives. The analogous compound, tris(trimethylsilyl) phosphite (TMSP), has been shown to dramatically improve the performance of high-voltage lithium-ion batteries. rsc.org Its function is twofold: it scavenges HF and water to prevent acid-catalyzed electrolyte decomposition, and it helps form a stable, protective cathode-electrolyte interphase (CEI) on the cathode surface. rsc.org This CEI layer suppresses further electrolyte oxidation and transition metal dissolution from the cathode, leading to enhanced cycle life and stability. The tert-butyldimethylsilyl analogue is expected to offer similar or potentially enhanced stability due to the greater hydrolytic resistance of the TBDMS group.

Table 1: Effects of Silyl Phosphite Additives in Lithium-Ion Batteries Data based on studies of the analogous compound Tris(trimethylsilyl) phosphite (TMSP).

| Observed Effect | Mechanism of Action | Reference |

|---|---|---|

| Reduced gas generation | Scavenging of HF and H₂O, preventing acid-catalyzed decomposition of carbonate electrolytes. | |

| Improved capacity retention | Formation of a stable cathode-electrolyte interphase (CEI) that prevents cathode degradation. | rsc.org |

| Lower impedance buildup | Suppression of parasitic reactions at the electrode-electrolyte interface. | |

| Enhanced thermal stability | Removal of reactive species that can initiate thermal runaway events. | rsc.org |

Precursors for Hybrid Nanomaterials: Silyl phosphites can serve as versatile starting points for creating functional materials. Through reactions like the Michaelis-Arbuzov reaction, they can be converted into phosphonate-functional silanes. These bifunctional molecules can then undergo sol-gel processes to produce novel organic-inorganic hybrid nanoparticles, embedding phosphonate functionalities within a silica (B1680970) network. Such materials have potential applications in areas like dental composites, coatings, and catalysis.

Synergistic Approaches Combining this compound with Other Reagents or Catalysts

The future of chemical synthesis and materials science increasingly relies on synergistic systems where multiple components work in concert to achieve outcomes that are not possible with a single agent. This compound is a prime candidate for integration into such multi-component systems.

Cooperative Catalysis: In organic synthesis, silyl phosphites can act as key nucleophiles in synergistic catalytic systems. Research has shown that a thiourea (B124793) catalyst can activate an N-acyliminium salt by binding its chloride counter-anion through hydrogen bonds. acs.org This activation facilitates the nucleophilic attack by a silyl phosphite on the iminium ion in a highly enantioselective manner. In this system, the thiourea catalyst and the silyl phosphite work cooperatively to construct a complex chiral molecule. acs.org

Additive-Modified Catalysis: The outcome of a catalytic reaction can often be dramatically altered by an additive. For example, in a cobalt-catalyzed hydrosilylation of alkenes, the addition of pyridine (B92270) N-oxide was found to completely reverse the reaction's selectivity from anti-Markovnikov to Markovnikov products. This highlights the potential for combining a metal catalyst with an additive like a phosphite or using an additive to modify the behavior of a phosphite-ligated catalyst to unlock new and controlled reactivity pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing high-purity Tris(tert-butyldimethylsilyl) phosphite, and how can residual impurities be minimized?

- Answer : The synthesis of silylated phosphites often involves reacting phosphorus trichloride (PCl₃) with tert-butyldimethylsilyl alcohol under anhydrous conditions. To minimize impurities like residual chloride or unreacted precursors, methodologies such as thin-film distillation (used for structurally similar tris(nonylphenyl) phosphite) can effectively remove volatile byproducts . Excess silylating agent (e.g., >6% molar excess) ensures complete reaction and reduces acid numbers, analogous to protocols for other phosphites . Post-synthesis characterization via 31P NMR and FT-IR is critical to confirm purity and detect hydrolyzed byproducts.

Q. What analytical techniques are most effective for characterizing this compound in complex matrices?

- Answer :

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) provides exact mass confirmation (C₁₈H₄₅O₃PSi₃, exact mass 424.2414) and detects trace impurities .

- NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR resolve structural details and monitor degradation (e.g., hydrolysis to phosphate derivatives) .

- Chromatography : Reverse-phase HPLC with UV detection or LC-MS quantifies degradation products in stability studies .

Q. How does hydrolytic stability of this compound compare to other silylated phosphites, and what factors influence its degradation?

- Answer : Hydrolytic stability is highly dependent on steric hindrance from the tert-butyldimethylsilyl groups. Compared to less hindered analogs (e.g., triethyl phosphite), the bulky silyl groups slow hydrolysis in aqueous or humid environments. Accelerated aging studies (e.g., 80°C, pH 7–12) combined with kinetic modeling can quantify degradation rates. For example, tris(nonylphenyl) phosphite retained >90% stability after 90 minutes at 80°C when synthesized with low acid numbers (<0.1 mg KOH/g) .

Advanced Research Questions

Q. Can computational screening predict the efficacy of this compound as a cathode-electrolyte interphase (CEI) additive in high-voltage lithium-ion batteries?

- Answer : Density functional theory (DFT) studies on phosphite derivatives (e.g., tris(1-adamantyl) phosphite) have identified electron-donating groups and low LUMO energies as key predictors of CEI-forming ability . For this compound, computational workflows should assess:

- Adsorption energies on cathode surfaces (e.g., NMC811).

- Electrochemical stability windows via HOMO/LUMO calculations.

Experimental validation would involve cyclic voltammetry and post-cycling XPS analysis of CEI composition .

Q. What mechanistic insights explain the role of this compound in radical scavenging and polymer stabilization?

- Answer : The phosphite acts as a hydroperoxide decomposer , reacting with ROOH to form phosphate esters and alcohols. Steric hindrance from tert-butyldimethylsilyl groups enhances thermal stability but may reduce reactivity compared to less hindered phosphites. Electron paramagnetic resonance (EPR) studies tracking radical quenching efficiency in model systems (e.g., polyethylene oxide) can quantify its antioxidant activity. For example, tris(nonylphenyl) phosphite reduced hydroperoxide formation by >50% in accelerated oxidation tests .

Q. How can researchers reconcile conflicting data on the environmental toxicity of silylated phosphites like this compound?

- Answer : Discrepancies in ecotoxicity data (e.g., aquatic chronic toxicity) may arise from differences in test protocols or impurity profiles. A tiered approach is recommended:

- OECD 301/302 biodegradability tests to assess persistence.

- QSAR modeling to predict bioaccumulation (logP) and toxicity.

- Analytical profiling to rule out confounding impurities (e.g., residual silanol byproducts) .

Methodological Guidance

Q. What protocols ensure safe handling and storage of this compound in oxygen-sensitive reactions?

- Answer :

- Storage : Under inert gas (Ar/N₂) at –20°C to prevent hydrolysis.

- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps.

- Decontamination : Ethanol/water mixtures neutralize spills, forming non-volatile phosphate derivatives .

Q. How can researchers design experiments to study the fluorination reactivity of this compound?

- Answer : Fluorination with reagents like sulfuryl chloride fluoride (ClSO₂F) proceeds via nucleophilic substitution at phosphorus. Key steps include:

- In situ ³¹P NMR to monitor reaction progress.

- Stoichiometric control to avoid over-fluorination.

- Purification via cold fractional distillation to isolate phosphorofluoridates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。